molecular formula C8H6BrF2N3 B1449006 5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1956366-44-1

5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1449006
M. Wt: 262.05 g/mol
InChI Key: WPDWJUJVTGZJSN-UHFFFAOYSA-N
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Description

5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine, or 5-Br-7-DFM-1-Methyl-1H-Pyrazolo[4,3-b]Pyridine, is an organic compound used for a variety of purposes in scientific research and lab experiments. It is a member of the pyrazolo[4,3-b]pyridine family of compounds, and is a key component in many chemical syntheses. This compound has been studied extensively for its potential applications in the fields of medicine and biochemistry, and has shown to have promising effects in various areas of research.

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Analgesic and Anti-inflammatory Activities : A study by Chamakuri et al. (2016) synthesized a series of 7-azaindazole-chalcone derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde. These derivatives showed significant anti-inflammatory and analgesic activities, with some compounds exhibiting activities comparable to standard drugs like indomethacin and diclofenac sodium Chamakuri, Murthy, & Yellu, 2016.

Synthesis of New Polyheterocyclic Ring Systems

  • Antibacterial and Antioxidant Properties : Variya, Panchal, & Patel (2019) developed a series of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked various sulfonamide derivatives. These compounds showed significant activity against both Gram-positive and Gram-negative bacterial strains and exhibited moderate to good antioxidant properties Variya, Panchal, & Patel, 2019.

Photoreactions in Pyrazole Derivatives

  • Photoreactions in Pyrazole Derivatives : Research by Vetokhina et al. (2012) on 2-(1H-pyrazol-5-yl)pyridine derivatives, including those similar to 5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine, indicated these compounds can exhibit various photoreactions, including excited-state intramolecular and intermolecular proton transfers. These reactions are significant for understanding the photophysical properties of these compounds Vetokhina, Dobek, & Kijak, 2012.

Synthesis for Antitumor Applications

  • Antitumor Activity : Ananda et al. (2017) synthesized novel pyrazole derivatives, including a compound structurally related to 5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine. The study found these derivatives effective against breast cancer and leukemic cells, demonstrating potential as antiproliferative agents Ananda, Sharath Kumar, & Nishana, 2017.

Synthesis for Fluorescent Labeling and Imaging

  • Fluorescent Labeling and Imaging : Stagni et al. (2008) explored the synthesis of iridium complexes with ligands including 5-bromo-2-(1H-tetrazol-5-yl)pyridine, a compound with structural similarities to 5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine. These complexes showed potential for use in organic light-emitting devices and biological labeling due to their photophysical properties Stagni, Colella, & Palazzi, 2008.

Safety And Hazards

The safety data sheet for a related compound, “5-Bromo-2-(difluoromethyl)pyridine”, indicates that it is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-7-(difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2N3/c1-14-7-4(8(10)11)2-6(9)13-5(7)3-12-14/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDWJUJVTGZJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(C=C2C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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